molecular formula C10H11NO2 B14252731 N-[(1E)-2-Methoxyethylidene]benzamide CAS No. 239439-25-9

N-[(1E)-2-Methoxyethylidene]benzamide

Katalognummer: B14252731
CAS-Nummer: 239439-25-9
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: DEISKHJJEMPHIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1E)-2-Methoxyethylidene]benzamide is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a methoxyethylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-Methoxyethylidene]benzamide typically involves the condensation of benzamide with methoxyacetaldehyde under acidic or basic conditions. The reaction can be carried out using different catalysts and solvents to optimize yield and purity. For example, the reaction can be performed in the presence of a Lewis acid catalyst such as zinc chloride or a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1E)-2-Methoxyethylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: The major product is N-[(1E)-2-oxoethylidene]benzamide.

    Reduction: The major product is N-(2-methoxyethyl)benzamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-[(1E)-2-Methoxyethylidene]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(1E)-2-Methoxyethylidene]benzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxyethylidene group can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved would depend on the specific enzyme or receptor being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methylbenzamide
  • N-Ethylbenzamide
  • N-[(1E)-2-Hydroxyethylidene]benzamide

Uniqueness

N-[(1E)-2-Methoxyethylidene]benzamide is unique due to the presence of the methoxyethylidene group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

239439-25-9

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

N-(2-methoxyethylidene)benzamide

InChI

InChI=1S/C10H11NO2/c1-13-8-7-11-10(12)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI-Schlüssel

DEISKHJJEMPHIW-UHFFFAOYSA-N

Kanonische SMILES

COCC=NC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.